![molecular formula C15H22N2 B13647164 {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8-Benzyl-8-azabicyclo[321]octan-3-yl}methanamine is a complex organic compound that belongs to the family of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes and high-pressure hydrogenation techniques. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or antispasmodic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to neurotransmitter receptors, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various physiological and pharmacological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
- N-Benzyltropinone
Uniqueness
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is unique due to its specific structural features and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine |
InChI |
InChI=1S/C15H22N2/c16-10-13-8-14-6-7-15(9-13)17(14)11-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2 |
InChI Key |
AKNRJMCMMROJED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


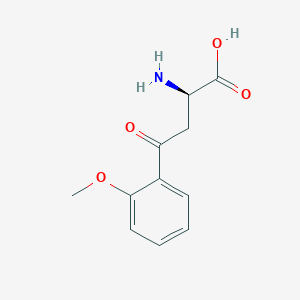
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

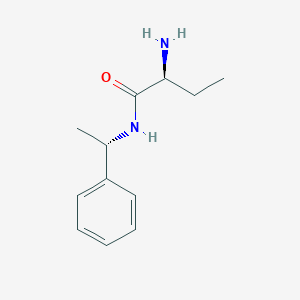
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
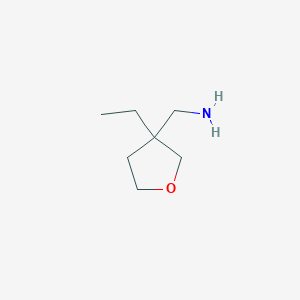
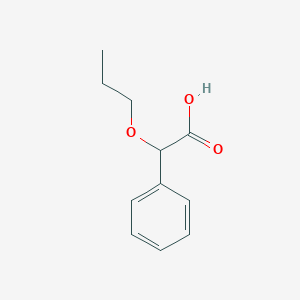
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
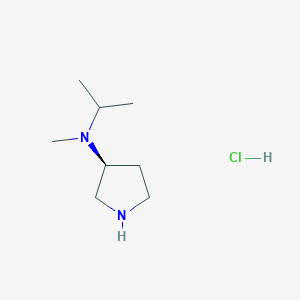
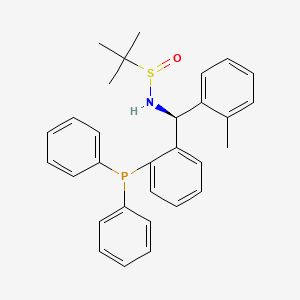

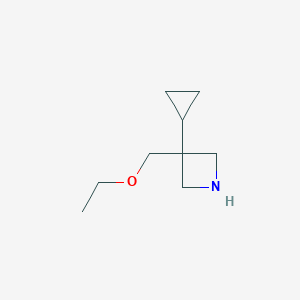
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
